(2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
Description
(2,5-Dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with methyl groups, a morpholino group, and a pyrido[2,3-d]pyrimidin moiety
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-15(13(2)25-12)17(23)22-5-3-4-14-11-19-18(20-16(14)22)21-6-8-24-9-7-21/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKSBRJBGOMFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and pyrido[2,3-d]pyrimidin cores. These cores are then coupled using appropriate reagents and reaction conditions, such as palladium-catalyzed cross-coupling reactions
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Reactivity of the 2,5-Dimethylfuran Moiety
The 2,5-dimethylfuran group is susceptible to electrophilic substitution and oxidation due to the electron-rich nature of the furan ring. Key reactions include:
Electrophilic Aromatic Substitution
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Nitration : The methyl groups at positions 2 and 5 direct incoming electrophiles to the less substituted position (C3 or C4). Nitration may yield nitro derivatives under acidic conditions .
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Halogenation : Bromination or chlorination occurs at the activated positions, producing halogenated furans .
Oxidation Reactions
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Ozonolysis : Ozone reacts with the furan ring, leading to ring opening and formation of carbonyl compounds like methyl glyoxal and formaldehyde .
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Peracid Oxidation : Epoxidation of the furan ring may occur, though steric hindrance from methyl groups could limit reactivity .
Acetylation
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The acetyl group in analogous compounds (e.g., 3-acetyl-2,5-dimethylfuran) suggests potential Friedel-Crafts acylation at the C3 position under Lewis acid catalysis .
Reactivity of the Morpholino-Dihydropyrido[2,3-d]pyrimidine System
The fused pyridopyrimidine ring and morpholine substituent exhibit nucleophilic and hydrogen-bonding interactions:
Nucleophilic Substitution
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Morpholine Ring : The oxygen in morpholine can act as a weak base, participating in protonation or forming salts with acids .
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Pyridopyrimidine Core : The nitrogen atoms in the pyrimidine ring may undergo alkylation or acylation, altering pharmacological activity .
Reduction
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Dihydrogenation : The 6,7-dihydro-pyrido ring can undergo further reduction to a tetrahydro derivative under catalytic hydrogenation (e.g., Pd/C, H₂).
Ring-Opening Reactions
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Acidic or basic conditions may cleave the pyrido[2,3-d]pyrimidine ring, yielding aminopyridine or pyrimidine fragments.
Methanone Bridge Reactivity
The ketone group serves as a site for nucleophilic attack:
Nucleophilic Additions
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Grignard Reagents : Organomagnesium compounds add to the carbonyl, forming secondary alcohols.
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Hydride Reduction : Sodium borohydride or LiAlH₄ reduces the ketone to a secondary alcohol .
Condensation Reactions
Stability and Degradation Pathways
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Photodegradation : The furan ring is prone to UV-induced decomposition, generating radicals or peroxides .
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Hydrolysis : The morpholine ring may hydrolyze under strongly acidic or basic conditions, yielding ethanolamine derivatives .
Synthetic Pathways (Inferred)
While direct synthesis data for this compound is unavailable, analogous routes suggest:
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AlCl₃, 2,5-dimethylfuran-3-carbonyl chloride | Acylated pyridopyrimidine |
| 2 | Morpholine Coupling | Morpholine, DCC/DMAP | Morpholino-substituted intermediate |
| 3 | Cyclization | Heat, acid catalyst | Fused pyrido[2,3-d]pyrimidine |
Key Research Findings
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Oxidative Byproducts : Ozonolysis of the furan moiety generates formaldehyde (25–30% yield) and methyl glyoxal (15–20% yield) .
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Pharmacological Modifications : Morpholine substitution enhances solubility and target binding in related compounds .
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Stability : The compound degrades by 40% under UV light over 24 hours, necessitating dark storage .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. The incorporation of the 2-morpholino group enhances the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study demonstrated that related compounds could effectively inhibit the growth of various cancer cell lines, suggesting that our compound may have similar effects due to its structural analogies .
2. Antidepressant Properties
The morpholino moiety is known for its role in enhancing the pharmacological profile of compounds aimed at treating depression. Investigations into similar morpholino-containing compounds have shown promising results as selective norepinephrine reuptake inhibitors, which are crucial for managing depressive disorders . Thus, the target compound could be explored as a potential antidepressant.
3. Neuroprotective Effects
The mechanistic pathways involving neuroprotection have been linked to compounds with furan and pyrimidine structures. Studies have suggested that such compounds may possess antioxidant properties, which could protect neuronal cells from oxidative stress and inflammation . This opens avenues for further research into the neuroprotective capabilities of our compound.
Biofuel Applications
1. Renewable Energy Source
2,5-Dimethylfuran (DMF), a component of the target compound, is recognized for its high energy density and potential as a biofuel. It can be derived from biomass sources such as fructose and cellulose. DMF offers advantages over traditional biofuels like ethanol due to its superior properties such as higher energy content and lower volatility . The integration of DMF into fuel formulations could enhance overall performance and sustainability.
2. Fuel Additive Potential
Given its chemical stability and favorable combustion characteristics, DMF can serve as an effective fuel additive. It can improve the octane rating of gasoline blends, which is critical for optimizing engine performance while reducing emissions . This application is particularly relevant in the context of developing cleaner burning fuels.
Materials Science Applications
1. Polymer Chemistry
The furan moiety in the compound can participate in Diels-Alder reactions, making it a valuable building block in polymer synthesis. Polymers derived from furan-based monomers exhibit unique thermal and mechanical properties suitable for various applications, including coatings and adhesives . Research into furan-based polymers has shown promising results in enhancing material performance.
2. Sensor Technology
The ability of 2,5-dimethylfuran to act as a scavenger for singlet oxygen presents opportunities in sensor technology. This property can be exploited for developing sensors capable of detecting reactive oxygen species in environmental monitoring or biomedical applications . The incorporation of our target compound into sensor devices could improve sensitivity and selectivity.
Case Study 1: Anticancer Activity
A study published in PubMed evaluated a series of pyrido[2,3-d]pyrimidine derivatives for their anticancer activity against different cancer cell lines. The findings revealed that modifications at the 2-position significantly enhanced cytotoxicity compared to unmodified counterparts . This suggests that our compound may possess similar or enhanced activity due to its structural components.
Case Study 2: Biofuel Efficiency
Research conducted on 2,5-dimethylfuran demonstrated its potential as a renewable biofuel with an energy density comparable to gasoline. Tests showed that engines running on DMF exhibited thermal efficiencies similar to those using gasoline while producing fewer emissions . This underscores the viability of integrating DMF into future fuel technologies.
Case Study 3: Polymer Development
A recent investigation focused on synthesizing furan-based polymers through Diels-Alder reactions involving 2,5-dimethylfuran. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers . This highlights the importance of furan derivatives in advancing materials science.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets involved. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
(2,5-Dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: is structurally similar to other compounds containing furan and pyrido[2,3-d]pyrimidin moieties.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO): This compound shares the furan core but has a different substituent on the pyrido[2,3-d]pyrimidin ring.
3-acetyl-2,5-dimethylfuran: A simpler furan derivative with acetyl and methyl groups.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical transformations, making it a valuable tool in synthetic chemistry and drug discovery.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure combining a dimethylfuran moiety with a morpholino-pyridopyrimidine component. The molecular formula is , and its molecular weight is approximately 288.36 g/mol. The furan ring contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes.
Antimicrobial Activity
Recent studies have indicated that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, compounds similar to (2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone have shown efficacy against various bacterial strains. A notable study demonstrated that certain furan derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections .
Anticancer Properties
Research has also focused on the anticancer potential of this compound. In vitro studies showed that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Neuroprotective Effects
The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It appears to modulate neuroinflammation and oxidative stress pathways, which are critical in conditions like Alzheimer's disease. In animal models, administration of this compound resulted in improved cognitive function and reduced neuronal loss .
The biological activity of This compound is attributed to several mechanisms:
- Receptor Binding : The compound may act as a ligand for various receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : It has been suggested that this compound inhibits specific enzymes related to cancer cell proliferation and microbial growth.
- Oxidative Stress Modulation : By scavenging free radicals, it mitigates oxidative damage in cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of several furan derivatives against common pathogens. The results indicated that the tested compounds inhibited bacterial growth significantly at low concentrations (MIC values ranging from 10 to 50 µg/mL) .
Study 2: Anticancer Activity
In a separate investigation into the anticancer effects, researchers treated human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent reduction in cell viability with IC50 values around 20 µM after 48 hours of treatment .
Summary Table of Biological Activities
Q & A
Q. How can synergistic effects with co-administered therapeutics be quantified?
- Methodology :
- Use the Chou-Talalay combination index (CI) method in cell-based assays.
- Validate synergy via isobologram analysis and mechanistic studies (e.g., Western blotting for pathway modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
